molecular formula C13H12ClN3OS2 B2611149 N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2380067-76-3

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No. B2611149
CAS RN: 2380067-76-3
M. Wt: 325.83
InChI Key: ZNSDMHGOGYOEIW-UHFFFAOYSA-N
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Description

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazolopyridine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the modulation of various signaling pathways. It has been reported to inhibit the activity of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine in lab experiments is its potential therapeutic applications. This compound has shown promising results in various preclinical studies and has the potential to be developed into a new drug. However, one of the limitations of using this compound in lab experiments is its high cost of synthesis. Additionally, the exact mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to investigate its therapeutic effects.

Future Directions

There are several future directions for the research on N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound. This will help in designing experiments to investigate its therapeutic effects. Furthermore, the development of more cost-effective synthesis methods for this compound will facilitate its use in lab experiments.

Synthesis Methods

The synthesis of N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is a multi-step process that involves the reaction of different chemical reagents. The synthesis method involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2-(2-methoxyethoxy)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an intermediate product. This intermediate product is then reacted with thiosemicarbazide in the presence of a catalyst such as triethylamine to form the final product.

Scientific Research Applications

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine has shown potential therapeutic applications in various preclinical studies. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been reported to exhibit anticonvulsant, anxiolytic, and antidepressant effects. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS2/c1-18-9(11-2-3-12(14)19-11)7-16-13-17-8-6-15-5-4-10(8)20-13/h2-6,9H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSDMHGOGYOEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC2=C(S1)C=CN=C2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine

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